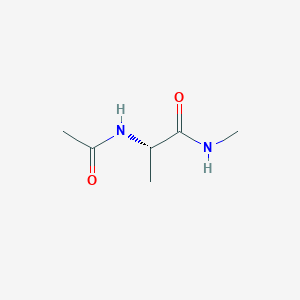

N-Acetyl-L-alanine methylamide

Descripción general

Descripción

AMAA: (ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico) es un compuesto conocido por su función como agonista específico del receptor AMPA, imitando los efectos del neurotransmisor glutamato . Este compuesto es significativo en la investigación de neurociencia debido a su capacidad para generar potenciales postsinápticos excitatorios rápidos (EPSP) y su participación en varios canales iónicos glutamatérgicos en el sistema nervioso central .

Métodos De Preparación

La síntesis del ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico involucra varios pasos. Los métodos de producción industrial a menudo involucran el uso de electrosíntesis, que es un enfoque más ecológico y sostenible .

Análisis De Reacciones Químicas

El ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción típicamente involucra el uso de agentes oxidantes para convertir el compuesto en su forma oxidada.

Reducción: Se utilizan agentes reductores para convertir el compuesto en su forma reducida.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos y condiciones específicos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Biochemical Studies

N-Acetyl-L-alanine methylamide is utilized in biochemical research due to its involvement in protein synthesis and metabolism. It can be incorporated into peptides, influencing cellular functions and metabolic pathways. The compound's ability to act as an enzyme inhibitor for specific enzymes involved in amino acid metabolism suggests potential applications in treating metabolic disorders.

Neuroprotective Effects

Recent studies have indicated that this compound may exhibit neuroprotective properties. This aspect is particularly significant for developing therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism of action involves interactions with neuronal receptors, which could lead to enhanced synaptic transmission and neuronal survival.

Theoretical Studies on Peptide Conformation

Exploratory computational studies have focused on the conformational analysis of this compound. These studies utilize ab initio calculations to investigate the potential energy surfaces of various conformers, providing insights into how structural modifications can affect the stability and reactivity of peptide bonds . Such research is crucial for understanding how modifications at the molecular level can influence biological activity.

Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic applications in treating neurological disorders. Its role as a modulator of glutamatergic signaling pathways positions it as a candidate for drug development aimed at conditions like epilepsy and other neurodegenerative diseases . The exploration of its effects on immune cell traits has also opened avenues for understanding its role in autoimmune conditions such as Guillain-Barré syndrome .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Biochemical Studies | Involvement in protein synthesis and metabolism; enzyme inhibition potential |

| Neuroprotective Effects | Potential benefits in neurodegenerative diseases; enhances synaptic transmission |

| Theoretical Studies | Conformational analysis using computational methods; insights into peptide bond stability |

| Therapeutic Applications | Investigated for treating neurological disorders; modulation of glutamatergic signaling pathways |

Case Studies

- Neuroprotective Research : A study exploring the neuroprotective effects of this compound found that it may help mitigate neuronal damage associated with oxidative stress, suggesting its utility in neurodegenerative disease models.

- Conformational Analysis : An ab initio study demonstrated how methylation affects the conformational landscape of peptides containing this compound, providing insights into how structural variations can influence biological function .

- Mendelian Randomization Study : Research utilizing Mendelian randomization identified associations between N-acetyl-L-alanine levels and immune responses related to Guillain-Barré syndrome, indicating a possible role for this compound in immune modulation .

Mecanismo De Acción

El mecanismo de acción del ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico involucra su interacción con el receptor AMPA. Al unirse al receptor, imita los efectos del glutamato, lo que lleva a la activación del receptor y la generación de potenciales postsinápticos excitatorios rápidos (EPSP) . Esta activación permite el paso de cationes como el sodio (Na+) y el potasio (K+), que son cruciales para la transmisión sináptica y la comunicación neuronal .

Comparación Con Compuestos Similares

El ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico a menudo se compara con otros agonistas glutamatérgicos como el ácido caínico y el ácido N-metil-D-aspártico (NMDA) . Si bien todos estos compuestos interactúan con los receptores de glutamato, el ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico es único en su activación específica del receptor AMPA, lo que lleva a efectos fisiológicos distintos . Compuestos similares incluyen:

Ácido caínico: Un potente agonista de los receptores de kainato.

Ácido N-metil-D-aspártico (NMDA): Un agonista específico de los receptores NMDA.

Esta singularidad hace que el ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico sea una herramienta valiosa en la investigación de neurociencia para estudiar las funciones específicas de los receptores AMPA.

Actividad Biológica

N-Acetyl-L-alanine methylamide (NAMA) is a derivative of the amino acid L-alanine, notable for its unique structural features, which include an acetyl group and a methylamide functional group. Its chemical formula is C₆H₁₁N₃O₃, with a molecular weight of approximately 145.16 g/mol. This compound has garnered attention in biochemical and pharmacological research due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The presence of the acetyl and methylamide groups contributes to its reactivity and interaction with biological systems. The compound's unique features distinguish it from other similar compounds, such as N-acetyl-L-alanine and L-alanine, making it particularly interesting for various biochemical applications.

Biological Activities

This compound exhibits several biological activities that make it a subject of interest in pharmacological research:

- Protein Synthesis : NAMA plays a role in protein synthesis and metabolism, potentially influencing cellular functions through its incorporation into peptides.

- Enzyme Inhibition : Studies have indicated that NAMA may act as an inhibitor for specific enzymes involved in amino acid metabolism, which could have implications for metabolic disorders .

- Neuroprotective Effects : Preliminary research suggests that compounds related to NAMA may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

- Conformational Analysis : A study utilizing ab initio calculations explored the conformational space of this compound. The findings indicated that the compound adopts specific conformations that are energetically favorable, which may influence its biological activity .

- Hydration Effects : Another study examined the effect of hydration on the geometries and vibrational properties of NAMA using a solvent continuum model. This research highlighted how environmental conditions can affect the compound's stability and reactivity .

- Interaction with Trifluoroacetic Acid : NMR studies demonstrated the interaction between this compound and trifluoroacetic acid, providing insights into its chemical behavior in different solvent systems .

Data Table: Comparison of Structural Features

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-Acetyl-L-alanine | C₄H₉NO₂ | Core structure similar; lacks methylamide group |

| L-Alanine | C₃H₇NO₂ | Basic amino acid structure; no modifications |

| N-Methyl-L-alanine | C₄H₉N | Methylated version; lacks acetyl group |

| N-Acetylglycine | C₂H₅NO₂ | Acetylated amino acid; glycine instead of alanine |

| This compound | C₆H₁₁N₃O₃ | Unique combination of acetyl and methylamide functionalities |

Propiedades

IUPAC Name |

2-acetamido-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVPWSUVMHJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945395 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34276-27-2, 19701-83-8, 22715-68-0 | |

| Record name | 2-(Acetylamino)-N-methylpropanamide (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034276272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionamide, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.